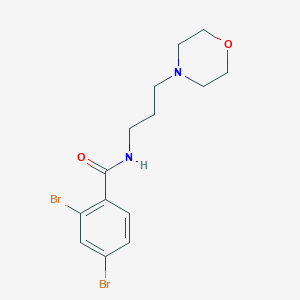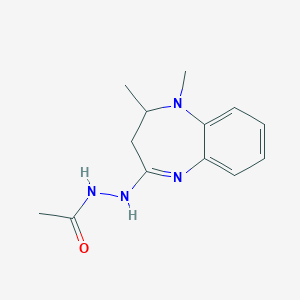
2,4-dibromo-N-(3-morpholin-4-ylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dibromo-N-(3-morpholin-4-ylpropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DBMPB and belongs to the class of benzamide derivatives. DBMPB has been found to exhibit several biochemical and physiological effects, making it a promising candidate for future research.
作用機序
The mechanism of action of DBMPB involves the coordination of metal ions with the carbonyl and amide groups present in the molecule. This results in the formation of a complex that exhibits fluorescence emission upon excitation. The selectivity of DBMPB towards specific metal ions is attributed to the size and charge of the metal ion, as well as the steric hindrance of the ligand.
Biochemical and Physiological Effects
DBMPB has also been studied for its potential biochemical and physiological effects. It has been found to exhibit antioxidant activity, as well as anti-inflammatory properties. Additionally, DBMPB has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the major advantages of using DBMPB in lab experiments is its high selectivity towards specific metal ions. This allows for the detection and quantification of metal ions in complex biological samples. However, one of the limitations of using DBMPB is its low solubility in aqueous solutions, which can affect its performance in certain experiments.
将来の方向性
There are several future directions for research on DBMPB. One potential area of interest is the development of new fluorescent probes based on the structure of DBMPB for the detection of specific metal ions. Additionally, further studies are needed to explore the potential biochemical and physiological effects of DBMPB and its derivatives. Finally, the development of new synthesis methods for DBMPB and its derivatives could lead to the discovery of new compounds with unique properties and applications.
合成法
The synthesis of DBMPB involves a multi-step process that includes the reaction of 2,4-dibromoaniline with 3-morpholinopropylamine, followed by the coupling of the resulting intermediate with benzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
DBMPB has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. DBMPB has been found to selectively bind with various metal ions, including zinc, copper, and mercury, and exhibit fluorescence emission upon excitation.
特性
分子式 |
C14H18Br2N2O2 |
|---|---|
分子量 |
406.11 g/mol |
IUPAC名 |
2,4-dibromo-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C14H18Br2N2O2/c15-11-2-3-12(13(16)10-11)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19) |
InChIキー |
DELFMUOZZWTIJM-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)Br)Br |
正規SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)

![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)




